molecular formula C14H8BrN3O4 B14451992 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- CAS No. 73840-18-3

2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)-

Cat. No.: B14451992
CAS No.: 73840-18-3
M. Wt: 362.13 g/mol
InChI Key: PIRUCMJNESTBDI-UHFFFAOYSA-N
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Description

2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- is a synthetic organic compound characterized by the presence of bromine and nitro functional groups attached to a uretidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate brominated and nitrated aromatic precursors with uretidinedione under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Uretidinedione, 1-(p-chlorophenyl)-3-(p-nitrophenyl)-
  • 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-aminophenyl)-

Uniqueness

The unique combination of bromine and nitro groups in 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

73840-18-3

Molecular Formula

C14H8BrN3O4

Molecular Weight

362.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-nitrophenyl)-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C14H8BrN3O4/c15-9-1-3-10(4-2-9)16-13(19)17(14(16)20)11-5-7-12(8-6-11)18(21)22/h1-8H

InChI Key

PIRUCMJNESTBDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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